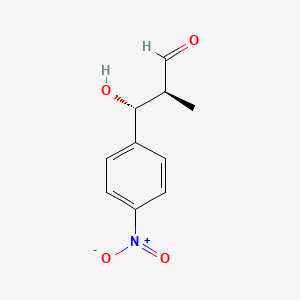
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone
概述
描述
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of both pyridine and quinoline rings, which are fused to an ethanone moiety
准备方法
The synthesis of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the condensation of pyridine and quinoline derivatives under specific reaction conditions. One common method involves the use of hydrazine hydrate in the presence of dimethylacetamide, which facilitates the cyclization process . Another approach is the catalyst-free synthesis, which utilizes N-hetaryl ureas and alcohols to produce the desired compound . These methods are designed to be efficient and environmentally friendly, yielding high-purity products suitable for further research and industrial applications.
化学反应分析
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as PDE10A, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including altered cellular signaling and metabolic processes.
相似化合物的比较
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone can be compared to other similar compounds, such as:
1-(Pyridin-4-yl)-2-(4-methylphenyl)ethanone: This compound has a similar structure but with a methylphenyl group instead of a quinoline ring.
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound features two pyridine rings, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of pyridine and quinoline rings, which confer distinct chemical and biological properties.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(15-7-3-4-9-17-15)11-12-8-10-18-14-6-2-1-5-13(12)14/h1-10H,11H2 |
InChI 键 |
AJBPJQZDKCSHPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)



![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B1640537.png)




![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1640555.png)
